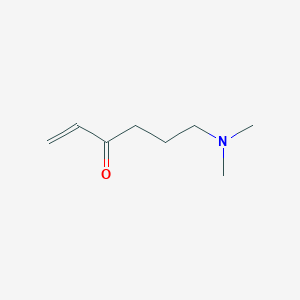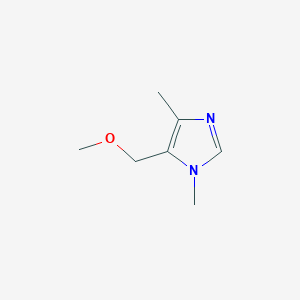![molecular formula C8H20N2S B14485651 N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine CAS No. 64594-36-1](/img/structure/B14485651.png)
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is a tertiary amine with a complex structure that includes both ethyl and methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reductive amination of secondary amines. For instance, the reaction between N,N-diethylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride can yield the desired compound . Another method involves the catalytic reaction between ethylamine and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylmethylamine: A simpler tertiary amine with similar structural features.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another tertiary amine with different functional groups.
N-Methyl-2-ethanolamine: A related compound with a hydroxyl group.
Uniqueness
N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine is unique due to its specific combination of ethyl and methyl groups attached to the nitrogen atom, along with the sulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
64594-36-1 |
|---|---|
Molekularformel |
C8H20N2S |
Molekulargewicht |
176.33 g/mol |
IUPAC-Name |
N,N-diethyl-2-(methylaminomethylsulfanyl)ethanamine |
InChI |
InChI=1S/C8H20N2S/c1-4-10(5-2)6-7-11-8-9-3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
IFXQTQUAOCAGDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


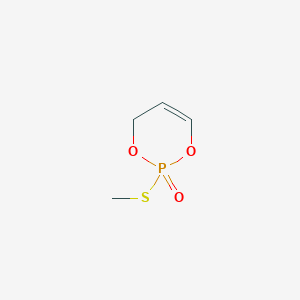
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
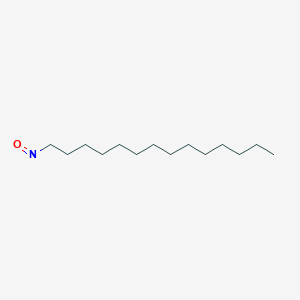


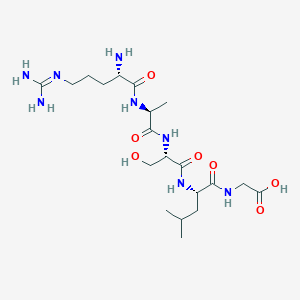
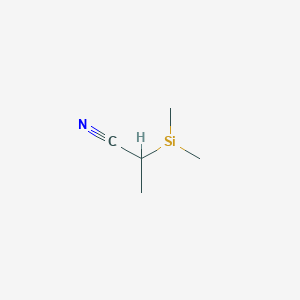
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
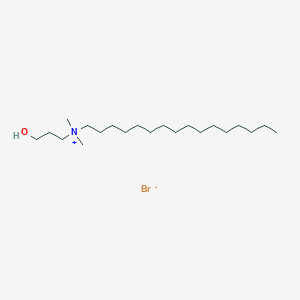
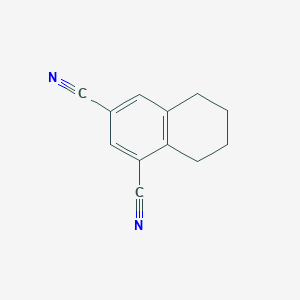
![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-4-methylpentan-2-ylidene)hydroxylamine](/img/structure/B14485650.png)
